molecular formula C4H7ClO2 B078073 2-ethoxyacetyl chloride CAS No. 14077-58-8

2-ethoxyacetyl chloride

Cat. No.: B078073
CAS No.: 14077-58-8
M. Wt: 122.55 g/mol
InChI Key: ZPMWWAIBJJFPPQ-UHFFFAOYSA-N
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Description

2-ethoxyacetyl chloride is an organic compound with the chemical formula C4H7ClO2. It is a colorless liquid with a pungent odor and is known for its active electrophilic properties, making it a valuable reagent in organic synthesis . This compound is primarily used in esterification, acylation, and acyl chloride reactions.

Mechanism of Action

Mode of Action

2-Ethoxyacetyl chloride, being an acyl chloride, is an active electrophilic reagent . It can undergo acylation reactions with nucleophiles, leading to the formation of esters or amides. The chlorine atom in the acyl chloride is a good leaving group, which makes the carbon atom it’s attached to highly electrophilic and susceptible to nucleophilic attack.

Action Environment

This compound is sensitive to moisture and heat . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity and temperature. It should be stored under inert gas at a temperature between 0-10°C . It is also worth noting that this compound is a flammable liquid and vapor, and it may be corrosive to metals .

Preparation Methods

2-ethoxyacetyl chloride is typically synthesized through the reaction of acetic acid and acetyl chloride. The process involves placing acetic acid and acetyl chloride into a reaction vessel in a specific molar ratio, followed by the addition of a catalyst to facilitate the reaction. The final product, ethoxyacetyl chloride, is then purified through distillation .

Chemical Reactions Analysis

2-ethoxyacetyl chloride undergoes various types of chemical reactions, including:

    Acylation Reactions: It acts as an acylating agent, introducing the ethoxyacetyl group into other molecules.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, ethoxyacetyl chloride hydrolyzes to form ethoxyacetic acid and hydrochloric acid.

Common reagents used in these reactions include bases like pyridine and solvents such as dichloromethane. The major products formed depend on the specific reaction conditions and the substrates involved .

Scientific Research Applications

2-ethoxyacetyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-ethoxyacetyl chloride can be compared with other acyl chlorides, such as acetyl chloride and benzoyl chloride. While all these compounds serve as acylating agents, ethoxyacetyl chloride is unique due to its ethoxy group, which imparts different reactivity and properties. Similar compounds include:

This compound’s unique structure allows it to participate in specific reactions and applications that other acyl chlorides may not be suitable for.

Properties

IUPAC Name

2-ethoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMWWAIBJJFPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161473
Record name Ethoxyacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14077-58-8
Record name 2-Ethoxyacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14077-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxyacetyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxyacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxyacetyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The synthesis of 1-phenyl-3-methyl-4-ethoxyacetyl-5-pyrazolone using ethoxyacetyl chloride did not go as planned. What was the outcome of this reaction?

A2: Instead of obtaining the desired ethoxyacetyl derivative, researchers observed the formation of 4,4′-bis(4-chloro-1-phenyl-3-methyl-5-pyrazolonyl), a chlorinated dimer of the starting pyrazolone. [] This highlights the importance of understanding potential side reactions and the influence of reaction conditions when utilizing ethoxyacetyl chloride in synthesis.

Q2: What is an efficient method for synthesizing high-purity ethoxyacetyl chloride?

A3: High-purity ethoxyacetyl chloride can be synthesized through the reaction of ethoxyacetyl acid with thionyl chloride (SOCl2). [] Optimization studies revealed that using a 5:1 molar ratio of thionyl chloride to ethoxyacetyl acid, along with dimethylformamide (DMF) as a catalyst and a reaction time of 16 hours, resulted in the highest yield of the desired product. []

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